1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylicacidhydrochloride
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Overview
Description
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
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Synthetic Routes and Reaction Conditions
- The synthesis often begins with the preparation of the cyclobutane ring, which can be achieved through various cyclization reactions.
- The triazole ring is then introduced via a 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring .
- The final step involves the introduction of the carboxylic acid group and its conversion to the hydrochloride salt.
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Industrial Production Methods
- Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
- The use of catalysts, such as copper(I) catalysts, can enhance the efficiency of the click chemistry reaction .
Chemical Reactions Analysis
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
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Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazole derivatives .
Scientific Research Applications
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
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Chemistry
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a ligand in coordination chemistry .
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-(1H-1,2,3-triazol-5-yl)methylcyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a different substitution pattern on the triazole ring.
4-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
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Uniqueness
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
1-(triazol-1-yl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6(12)7(2-1-3-7)10-5-4-8-9-10;/h4-5H,1-3H2,(H,11,12);1H |
InChI Key |
JVZJOAVLSJKJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)N2C=CN=N2.Cl |
Origin of Product |
United States |
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